Diphosphoryl chloride

Descripción general

Descripción

It is a colorless to pale yellow liquid that is highly reactive and sensitive to moisture and air . This compound is primarily used as a reagent in organic synthesis and various industrial applications.

Métodos De Preparación

Diphosphoryl tetrachloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentachloride (PCl₅) with phosphorus pentoxide (P₂O₅) at elevated temperatures . The reaction is as follows: [ 4 \text{PCl}_3 + \text{P}_2\text{O}_5 \rightarrow 3 \text{Cl}_2\text{P(O)OP(O)Cl}_2 ]

Another method involves the reaction of phosphorus trichloride (PCl₃) with oxygen, followed by chlorination . Industrial production typically involves similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Diphosphoryl tetrachloride undergoes various types of chemical reactions, including:

Hydrolysis: Reacts violently with water to produce phosphoric acid and hydrochloric acid. [ \text{Cl}_2\text{P(O)OP(O)Cl}_2 + 4 \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{PO}_4 + 4 \text{HCl} ]

Substitution Reactions: Can participate in substitution reactions with nucleophiles, such as alcohols and amines, to form corresponding phosphorylated products.

Oxidation and Reduction: Can be involved in redox reactions, although these are less common compared to hydrolysis and substitution.

Common reagents used in these reactions include water, alcohols, amines, and other nucleophiles. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

DPC is a colorless to pale yellow liquid that is highly reactive, especially with moisture, leading to hydrolysis that produces phosphoric acid and hydrochloric acid. Its reactivity allows it to act as a phosphorylating agent, making it valuable in various chemical transformations.

Synthesis of Nucleotides and Nucleic Acids

DPC is primarily used as a phosphorylating agent in the synthesis of nucleotides and nucleic acids. It facilitates the formation of phosphodiester bonds, which are crucial for constructing DNA and RNA strands. This application is significant in molecular biology and genetic engineering, where precise nucleotide synthesis is required for cloning and sequencing.

Modification of Biomolecules

In biochemistry, DPC is employed to modify proteins and nucleic acids for various studies. This includes the phosphorylation of proteins, which can alter their function and activity, thereby providing insights into cellular processes and signaling pathways.

Organic Synthesis

DPC serves as a reagent in several organic reactions:

- Vilsmeier-Haack Reaction : DPC is used to generate the Vilsmeier reagent for formylation of aromatic compounds.

- Buchwald-Hartwig Coupling : It participates in coupling reactions that form carbon-nitrogen bonds.

- Suzuki-Miyaura Coupling : DPC is involved in cross-coupling reactions that are essential for synthesizing biaryl compounds.

- Heck Reaction : It acts as a catalyst in the formation of alkenes from aryl halides.

These reactions highlight DPC's role in creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Nucleoside 3',5'-bisphosphates

Researchers demonstrated that DPC could efficiently synthesize nucleoside 3',5'-bisphosphates with higher yields compared to traditional phosphorylating agents like phosphorus oxychloride (POCl₃). This advancement has implications for developing nucleotide analogs used in therapeutic applications.

Case Study 2: One-Pot Synthesis of Quetiapine

A study reported the use of DPC as a green reductive chlorination agent in the one-pot synthesis of quetiapine, an antipsychotic drug. This method significantly reduced reaction times while achieving near-quantitative yields, showcasing DPC's efficiency in pharmaceutical synthesis.

Safety Considerations

DPC is corrosive and toxic; it reacts violently with water, releasing toxic HCl fumes. Proper safety measures must be observed during handling to prevent severe burns or respiratory damage.

Mecanismo De Acción

The mechanism of action of diphosphoryl tetrachloride primarily involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to transfer phosphoryl groups, facilitating the formation of new phosphorus-oxygen or phosphorus-nitrogen bonds . This reactivity is due to the presence of highly electrophilic phosphorus centers in the molecule.

Comparación Con Compuestos Similares

Diphosphoryl tetrachloride can be compared with other similar compounds, such as:

Phosphorus oxychloride (POCl₃): Another phosphorylating agent, but with a different reactivity profile and applications.

Phosphorus pentachloride (PCl₅): Used in similar reactions but often serves as a chlorinating agent rather than a phosphorylating agent.

Phosphorus trichloride (PCl₃): A precursor in the synthesis of diphosphoryl tetrachloride and other phosphorus compounds.

Diphosphoryl tetrachloride is unique in its ability to form diphosphoryl groups, making it particularly useful in specific synthetic applications.

Actividad Biológica

Diphosphoryl chloride (DPC), a phosphorus-containing compound, is recognized for its diverse applications in chemistry and biology. Its biological activity is particularly noteworthy due to its role as a phosphorylating agent, which facilitates various biochemical processes. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is a colorless to pale yellow liquid that is highly reactive and sensitive to moisture and air. Its chemical structure allows it to act as a phosphorylating agent, which is crucial in synthesizing nucleotides and modifying biomolecules such as proteins and nucleic acids.

The primary mechanism of action for this compound involves the transfer of phosphoryl groups to nucleophiles. This process can significantly alter the biological activity of target molecules, making DPC valuable in various biochemical studies. The general reaction can be summarized as follows:

This reactivity enables DPC to participate in phosphorylation reactions essential for cellular signaling and metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly against resistant strains of bacteria. For instance, research has demonstrated that DPC shows potent activity against Staphylococcus aureus and Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for DPC against these pathogens are notably low, indicating its effectiveness even at minimal doses.

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.5 - 1 |

| Mycobacterium tuberculosis | 0.03 |

These findings suggest that DPC could serve as a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Case Studies

- Study on Mycobacterium tuberculosis : A study evaluated the efficacy of DPC against Mtb within mouse bone marrow-derived macrophages. The results indicated that DPC significantly reduced the bacterial load compared to untreated controls, demonstrating its potential as an intracellular antimicrobial agent .

- Synergistic Effects : Another investigation assessed the synergistic effects of DPC when combined with traditional antibiotics like Rifampicin. The findings revealed a strong synergistic interaction, enhancing the overall antimicrobial efficacy against resistant strains .

Safety and Toxicity

While this compound shows promising biological activity, it is essential to consider its safety profile. DPC is corrosive and reacts violently with water, producing hydrochloric acid and phosphoric acid. Therefore, handling DPC requires stringent safety measures to mitigate potential hazards associated with its reactivity.

Propiedades

InChI |

InChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTIXUGILVWVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

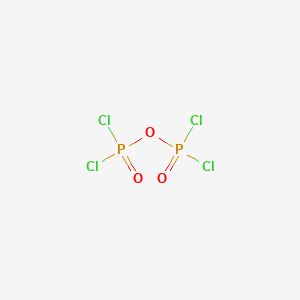

O=P(OP(=O)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159179 | |

| Record name | Diphosphoryl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13498-14-1 | |

| Record name | Diphosphoryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13498-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of pyrophosphoryl chloride?

A1: Pyrophosphoryl chloride has the molecular formula P2O3Cl4 and a molecular weight of 252.72 g/mol. Its structure consists of two phosphorus atoms bridged by an oxygen atom, with each phosphorus atom double-bonded to one oxygen atom and single-bonded to two chlorine atoms. [, , ]

Q2: What spectroscopic data is available for pyrophosphoryl chloride?

A2: Raman and 19F NMR spectroscopy have been utilized to characterize pyrophosphoryl tetrafluoride (F2P(O)—O—P(O)F2), a related compound. [] 35Cl nuclear quadrupole resonance (NQR) studies have been conducted on pyrophosphoryl chloride and its dithio analog, P2OS2Cl4. []

Q3: Is pyrophosphoryl chloride stable in the presence of moisture?

A3: Pyrophosphoryl chloride is highly reactive with water, undergoing hydrolysis to form phosphoric acid and hydrochloric acid. []

Q4: What are the main applications of pyrophosphoryl chloride in organic synthesis?

A4: Pyrophosphoryl chloride is primarily used as a reagent for phosphorylation reactions, converting alcohols to their corresponding phosphates. It has also found use in Vilsmeier-Haack reactions for formylating aromatic compounds. [, , , , , ]

Q5: How does pyrophosphoryl chloride compare to phosphoryl chloride (POCl3) in phosphorylation reactions?

A5: While both can phosphorylate alcohols, pyrophosphoryl chloride has demonstrated advantages in specific reactions, such as synthesizing nucleoside 3',5'-bisphosphates, where it has shown higher yields compared to phosphoryl chloride. []

Q6: Can you provide an example of pyrophosphoryl chloride used in a one-pot synthesis?

A6: Researchers successfully employed pyrophosphoryl chloride as a green, reductive chlorination agent in the one-pot synthesis of quetiapine, an antipsychotic drug. This method significantly reduced reaction times and achieved near-quantitative yields. []

Q7: How is pyrophosphoryl chloride utilized in Vilsmeier-Haack reactions?

A7: Pyrophosphoryl chloride can be combined with dimethylformamide to generate the Vilsmeier reagent, facilitating the formylation of electron-rich aromatic compounds. [, , ]

Q8: Have computational methods been applied to study pyrophosphoryl chloride?

A8: While specific computational studies on pyrophosphoryl chloride are limited in the provided research, computational tools could be employed to investigate its reactivity, reaction mechanisms, and interactions with other molecules.

Q9: How is pyrophosphoryl chloride typically stored and handled?

A10: Due to its reactivity with moisture, pyrophosphoryl chloride should be stored under anhydrous conditions, preferably in a desiccator or glovebox. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.